molecular formula C9H9BrN2O2 B3043214 3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one CAS No. 791016-00-7

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3043214
CAS No.: 791016-00-7
M. Wt: 257.08 g/mol
InChI Key: AAKHAIQDMUELMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of an amino group at the third position, a bromine atom at the seventh position, and a hydroxyl group at the first position of the quinolinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinolinone core structure. This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzamide and ethyl acetoacetate.

    Amination: The amino group at the third position can be introduced through nucleophilic substitution reactions using suitable amines.

    Hydroxylation: The hydroxyl group at the first position can be introduced through selective oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Amino-7-bromo-1-oxo-3,4-dihydroquinolin-2(1H)-one.

    Reduction: Formation of 3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one.

    Substitution: Formation of various substituted quinolinone derivatives.

Scientific Research Applications

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine atom at the seventh position.

    7-Bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one: Lacks the amino group at the third position.

    3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2(1H)-one: Contains a chlorine atom instead of a bromine atom at the seventh position.

Uniqueness

The presence of both the amino group at the third position and the bromine atom at the seventh position makes 3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one unique. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-6-2-1-5-3-7(11)9(13)12(14)8(5)4-6/h1-2,4,7,14H,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHAIQDMUELMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C2=C1C=CC(=C2)Br)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one (26) To a solution of 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid, hydrochloride salt (25) (343 mg, 1.06 mmol) in EtOH (10 mL) was added tin(II) chloride dihydrate (541 mg, 2.40 mmol), and the reaction was stirred at RT overnight. It was then quenched with aqueous ammonium hydroxide (1.5 mL), and the resulting precipitate was removed via filtration and washed with MeOH. The combined filtrates were concentrated in vacuo, and the residue was purified by chromatography on silica gel to provide the title product as a white powder (161 mg, 58%). LCMS m/z 258.9 (M+1). 1H NMR (500 MHz, DMSO-d6) δ 2.71 (dd, J=15.4, 12.9 Hz, 1H) 2.99 (dd, J=15.6, 6.1 Hz, 1H), 3.56 (dd, J=12.8, 6.0 Hz, 1H) 7.17-7.21 (m, 2H), 7.28 (d, J=1.7 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one
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3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one
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3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one

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